2,3-Dimethylbutane
Description
Contextualization within Branched Alkanes and Hexane (B92381) Isomers
2,3-Dimethylbutane is one of the five structural isomers of hexane (C₆H₁₄). Structural isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. The five hexane isomers are:
n-Hexane (a straight-chain alkane)
2,2-Dimethylbutane
this compound osha.gov
The branching in this compound significantly influences its physical properties compared to its straight-chain counterpart, n-hexane, and other isomers. Generally, branched alkanes exhibit lower boiling points than straight-chain alkanes of the same carbon number. This phenomenon is attributed to the more compact, spherical shape of branched molecules, which reduces the surface area available for intermolecular interactions (van der Waals forces). Weaker intermolecular forces require less energy to overcome, resulting in lower boiling points.
The table below illustrates the boiling and melting points of the hexane isomers:
| Compound Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |
| n-Hexane | C₆H₁₄ | 69 | -95 |
| 2-Methylpentane | C₆H₁₄ | 60-62 | -160 to -146 |
| 3-Methylpentane | C₆H₁₄ | 63.3 | -162.9 |
| 2,2-Dimethylbutane | C₆H₁₄ | 50 | -100 |
| This compound | C₆H₁₄ | 58 | -128.5 to -136 |
Significance in Advanced Organic Chemistry Studies
This compound serves as a crucial model compound in advanced organic chemistry for investigating various fundamental concepts. Its branched structure makes it particularly valuable for studying:
Conformational Analysis: The rotation around the carbon-carbon single bonds, particularly the C2-C3 bond, allows this compound to adopt different conformations, such as staggered and eclipsed forms. Among these, the anti conformation, where the two bulky methyl groups are positioned 180° apart, is generally the most stable due to minimized steric hindrance. This makes it an excellent molecule for understanding the interplay of torsional and steric strains that influence molecular stability.
Fuel Chemistry: The branched structure of this compound contributes to its high octane (B31449) rating, a measure of a fuel's resistance to premature ignition or "knocking" in internal combustion engines. This property makes it a desirable component in gasoline, where it enhances combustion efficiency and improves engine performance. osha.govosha.gov Its compact molecular structure allows for better blending with other gasoline components.
Organic Synthesis and Analytical Applications: Beyond its role in fuel, this compound is utilized in organic synthesis as a reactant or solvent. osha.govosha.gov It also finds application as a catalytic agent and a petrochemical additive. osha.gov In analytical chemistry, it is frequently employed as a gas chromatography standard due to its well-defined properties, enabling calibration and identification in complex mixtures. osha.gov Furthermore, this compound is used in proteomics research as a branched saturated hydrocarbon.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbutane | |
|---|---|---|
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InChI |
InChI=1S/C6H14/c1-5(2)6(3)4/h5-6H,1-4H3 | |
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InChI Key |
ZFFMLCVRJBZUDZ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)C(C)C | |
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Molecular Formula |
C6H14 | |
| Record name | 2,3-DIMETHYLBUTANE | |
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DSSTOX Substance ID |
DTXSID9025112 | |
| Record name | 2,3-Dimethylbutane | |
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Molecular Weight |
86.18 g/mol | |
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Physical Description |
2,3-dimethylbutane appears as a clear colorless liquid with a petroleum-like odor. Flash point -20 °F. Less dense than water and insoluble in water. Vapors heavier than air., Gas or Vapor, Liquid; Liquid, Colorless liquid with an odor of petroleum; [CAMEO], Clear liquids with mild, gasoline-like odors. | |
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Boiling Point |
136.4 °F at 760 mmHg (NTP, 1992), 57.9 °C @ 760 MM HG, 136.4 °F | |
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Flash Point |
-20 °F (NTP, 1992), -29 °C, -20 °F (-29 °C) (CLOSED CUP), -20 °F | |
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Solubility |
less than 1 mg/mL at 74.3 °F (NTP, 1992), SOL IN ETHANOL, ETHER; VERY SOL IN ACETONE, Water solubility = 22.5 mg/l at 25 °C | |
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Density |
0.6616 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.6616 @ 20 °C/4 °C, 0.6616 | |
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Vapor Density |
3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), 3 | |
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Vapor Pressure |
200 mmHg at 70 °F ; 400 mmHg at 102 °F (NTP, 1992), 235.0 [mmHg], Vapor pressure = 235 mm Hg at 25 °C, 200 mmHg at 70 °F | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
79-29-8 | |
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Melting Point |
-199.3 °F (NTP, 1992), -128.8 °C, Heat of Fusion at Melting Point = 7.9914X10+5 J/kmol, -199.3 °F | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/692 | |
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Molecular Structure and Stereochemical Considerations
Rotational Isomerism and Conformations of 2,3-Dimethylbutane
Rotational isomerism, or conformational isomerism, in this compound arises from the hindered rotation around the central carbon-carbon (C2-C3) single bond. This rotation leads to different spatial arrangements of the atoms, known as conformers or rotamers, which can interconvert without breaking chemical bonds.
Gauche and Trans Rotamers in Liquid and Solid States
In the liquid phase, this compound exists as an equilibrium mixture of rotational isomers rsc.org. The primary conformers are the trans (or anti) and gauche rotamers, characterized by the dihedral angle between the two methyl groups on the central C2-C3 bond. The trans conformer typically represents a more extended, lower-energy state due to minimized steric repulsion, while the gauche conformer involves a rotation of approximately 60 degrees from the trans arrangement, leading to some steric interactions between the methyl groups.
Spectroscopic investigations provide insights into the presence of these rotamers in different phases. Raman spectra of this compound, examined in both vapor and solid states at low temperatures (e.g., -196°C), show a notable simplification in the solid phase. This simplification is attributed to the disappearance of all but one of the rotational isomers, suggesting a preference for a single conformer in the solid state researchgate.net. However, other spectroscopic data for this compound indicate that, in contrast to normal paraffins, all main spectroscopic lines persist in the solid phase, and the data are inconsistent with a single molecular configuration possessing a center of symmetry aip.org. This suggests that the trans conformer (which possesses a center of symmetry) may not be the sole conformer in the solid state for this compound, or that the solid-state behavior is more complex than in simpler n-alkanes. Furthermore, ultrasonic studies have indicated a preference for the gauche states in this compound at elevated pressures rsc.orgrsc.org.
Activation Enthalpy and Volume of Rotational Isomerism
The interconversion between the gauche and trans conformers involves an energy barrier, and the kinetic parameters of this rotational isomerism can be determined through various experimental techniques. Ultrasonic studies, which measure ultrasonic velocity and attenuation, have been employed to calculate the activation enthalpy (ΔH‡) and activation volume (ΔV‡) of this process in this compound rsc.orgrsc.org.
Research findings from ultrasonic measurements indicate large and positive activation volumes, typically on the order of 10 cm³/mol rsc.orgrsc.org. Conversely, the volume change associated with the rotational isomerism itself is observed to be negative, suggesting that gauche states are favored under elevated pressures rsc.orgrsc.org.
The energy difference between the potential minima of the stable rotational states has also been investigated. Ultrasonic absorption peak measurements in liquid this compound have determined this energy difference to be approximately 0.95 kcal/mole aip.orgaip.org. In contrast, spectroscopic data have suggested a very small energy difference between the rotational isomers, setting an upper limit of about 100 cal/mole (0.1 kcal/mole) osti.gov. These differing values highlight the sensitivity of such measurements to experimental conditions and methodologies.
Table 1: Rotational Isomerism Parameters for this compound
| Parameter | Value | Method | Reference |
| Activation Volume (ΔV‡) | ~10 cm³/mol (large and positive) | Ultrasonic Studies | rsc.orgrsc.org |
| Volume Change (associated with isomerism) | Negative (preference for gauche at elevated pressure) | Ultrasonic Studies | rsc.orgrsc.org |
| Energy Difference (between potential minima) | ~0.95 kcal/mol | Ultrasonic Absorption | aip.orgaip.org |
| Energy Difference (between rotational isomers) | < 100 cal/mol (upper limit) | Spectroscopic Data | osti.gov |
Spectroscopic Investigations of Rotational Isomerism
Various spectroscopic techniques have been crucial in elucidating the rotational isomerism of this compound.
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for studying molecular conformations, as different conformers possess distinct vibrational frequencies. Studies using these techniques have shown that this compound exists as an equilibrium mixture of rotational isomers in the liquid phase rsc.org. For example, the vibrational spectra of related compounds like 2,3-dibromo-2,3-dimethylbutane (B1580558) and 2,3-dinitro-2,3-dimethylbutane have been analyzed to identify the presence and relative populations of gauche and trans isomers in different phases and solvents rsc.orgpsu.edursc.org. While a marked simplification in Raman spectra at low temperatures (solid phase) was observed for this compound, implying the disappearance of some rotational isomers researchgate.net, other studies noted that all main lines persist in the solid phase, and the spectroscopic data are inconsistent with a single, centrosymmetric configuration aip.org. This suggests a more complex solid-state conformational landscape for this compound compared to simple n-alkanes.
Microwave Spectroscopy: Microwave spectroscopy directly probes the rotational transitions of molecules and can distinguish between different conformers based on their unique rotational constants. In the case of this compound, the rotational spectrum of the C2 conformer (corresponding to a gauche arrangement) has been observed, assigned, and analyzed researchgate.net. The C2h conformer (the trans form) is non-polar and therefore does not exhibit an observable microwave spectrum, making its direct detection by this method challenging researchgate.net. Ab initio calculations have supported the experimental findings from microwave spectroscopy researchgate.net.
Isomeric Relationships with Other Hexanes
This compound is one of the five structural isomers of hexane (B92381), which all share the molecular formula C₆H₁₄ youtube.comunacademy.comquora.comjjstech.com. Structural isomers are compounds that have the same molecular formula but differ in the connectivity of their atoms. The five structural isomers of hexane are:
Hexane (n-hexane): A straight-chain alkane with six carbon atoms in a continuous chain (CH₃CH₂CH₂CH₂CH₂CH₃) unacademy.comjjstech.com.
2-Methylpentane (B89812) (Isohexane): A five-carbon chain with a methyl branch on the second carbon atom (CH₃CH(CH₃)CH₂CH₂CH₃) unacademy.comjjstech.com.
3-Methylpentane (B165638): A five-carbon chain with a methyl branch on the third carbon atom (CH₃CH₂CH(CH₃)CH₂CH₃) unacademy.comjjstech.com.
2,2-Dimethylbutane (Neohexane): A four-carbon chain with two methyl branches on the second carbon atom (CH₃C(CH₃)₂CH₂CH₃) unacademy.comjjstech.com.
This compound: A four-carbon chain with one methyl branch on the second carbon and another on the third carbon (CH₃CH(CH₃)CH(CH₃)CH₃) unacademy.comjjstech.com.
This compound is distinguished by its highly branched structure, featuring a butane (B89635) backbone with methyl groups at both C2 and C3 positions. This specific branching pattern contributes to its unique physical and chemical properties compared to its less branched or straight-chain isomers.
Table 2: Structural Isomers of Hexane (C₆H₁₄)
| Isomer Name | Structural Formula (Condensed) | Parent Chain Length | Branching Description | PubChem CID |
| Hexane | CH₃(CH₂)₄CH₃ | 6 | Straight chain | 8058 |
| 2-Methylpentane | CH₃CH(CH₃)CH₂CH₂CH₃ | 5 | Methyl at C2 | 11181 |
| 3-Methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | 5 | Methyl at C3 | 11182 |
| 2,2-Dimethylbutane | CH₃C(CH₃)₂CH₂CH₃ | 4 | Two methyls at C2 | 12001 |
| This compound | CH₃CH(CH₃)CH(CH₃)CH₃ | 4 | Methyl at C2 and C3 | 11183 |
Advanced Spectroscopic Characterization and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, to reveal their chemical environments and connectivity.
The ¹H NMR spectrum of 2,3-dimethylbutane is characterized by its high degree of symmetry, leading to a simplified spectral pattern. Despite having 14 hydrogen atoms, the molecule exhibits only two distinct chemical environments for its protons docbrown.info. This results in two main groups of proton resonances in the low-resolution NMR spectrum, with an observed integrated signal proton ratio of 6:1 docbrown.info.
The spectrum is typically recorded in a deuterated solvent like CDCl₃, and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.0 ppm docbrown.inforsc.org.
Similar to its ¹H NMR spectrum, the ¹³C NMR spectrum of this compound is simplified due to the molecule's high symmetry. Despite containing six carbon atoms, only two distinct chemical environments are observed, leading to two signals in the ¹³C NMR spectrum docbrown.infodocbrown.infolibretexts.org. This indicates that four of the methyl group carbon atoms are chemically equivalent, and the two methine (CH) carbon atoms are also chemically equivalent docbrown.infodocbrown.info. Like ¹H NMR, ¹³C chemical shifts are referenced to TMS at 0.0 ppm rsc.orgdocbrown.info.
The interpretation of chemical shifts and spin-spin coupling patterns in the NMR spectra of this compound provides definitive structural information.
In the ¹H NMR spectrum , the two distinct proton environments lead to specific splitting patterns:
Methyl protons (–CH₃) : The twelve equivalent methyl protons are attached to the two methine carbons. Each methyl group is adjacent to one methine proton. According to the (n+1) rule, where n is the number of equivalent neighboring protons, these methyl protons are split by the single methine proton into a doublet (n=1, so 1+1=2) chegg.com.
Methine protons (–CH–) : The two equivalent methine protons are each bonded to a carbon that is also bonded to three methyl groups (total of 6 methyl protons on the adjacent carbons). Therefore, each methine proton is split by the six equivalent methyl protons into a septet (n=6, so 6+1=7) chegg.com.
The characteristic chemical shifts for these protons are generally observed in the alkane region of the spectrum.
In the ¹³C NMR spectrum , the two signals correspond to the two unique carbon environments. Routine ¹³C NMR spectra are typically proton-decoupled, meaning that spin-spin coupling between carbon and hydrogen nuclei is suppressed docbrown.info. This results in sharp singlet peaks for each unique carbon environment, simplifying the spectrum and making it easier to count the number of chemically distinct carbon atoms docbrown.infolibretexts.org.
The expected NMR spectral data for this compound can be summarized as follows:
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Chemical Environment | Number of Equivalent Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR only) |
| ¹H | Methyl (–CH₃) | 12 | ~0.8 - 1.0 (typical alkane CH₃) | Doublet |
| ¹H | Methine (–CH–) | 2 | ~1.4 - 1.6 (typical alkane CH) | Septet |
| ¹³C | Methyl (–CH₃) | 4 | ~20 - 25 (typical alkane CH₃) | Singlet (proton-decoupled) |
| ¹³C | Methine (–CH–) | 2 | ~30 - 35 (typical alkane CH) | Singlet (proton-decoupled) |
Note: Chemical shift values are approximate and can vary slightly depending on the solvent and instrument.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation patterns, which are unique to its structure.
Upon electron ionization (EI), this compound forms a molecular ion (M⁺) with a mass-to-charge ratio (m/z) of 86, corresponding to [C₆H₁₄]⁺ docbrown.info. This molecular ion is often energetically unstable and undergoes fragmentation into smaller, more stable charged fragments and uncharged radicals chemguide.co.uk.
The most prominent feature in the mass spectrum of this compound is the base peak , which represents the most abundant fragment ion and is assigned an arbitrary abundance of 100% docbrown.infobrainly.com. For this compound, the base peak is observed at m/z = 43 nih.govdocbrown.infobrainly.comquizlet.com. This peak corresponds to the formation of the isopropyl cation, [C₃H₇]⁺, which is a relatively stable secondary carbocation docbrown.infobrainly.com. This fragmentation occurs via the cleavage of the C-C bond between the two methine carbons, resulting in the loss of a neutral isopropyl radical [(CH₃)₂CH•] docbrown.info.
Another significant fragmentation pathway involves the loss of a methyl group (CH₃•, mass 15) from the molecular ion, leading to an ion at m/z = 71 (M-15) docbrown.info. This corresponds to the [C₅H₁₁]⁺ ion docbrown.info.
Table 2: Major Fragment Ions and Proposed Structures for this compound Mass Spectrum
| m/z Value | Proposed Fragment Ion | Formula | Origin/Formation | Relative Abundance (Typical) |
| 86 | Molecular Ion | [C₆H₁₄]⁺ | Initial ionization | Present, but often low |
| 71 | Alkyl cation | [C₅H₁₁]⁺ | Loss of CH₃• (M-15) | Significant |
| 43 | Isopropyl cation | [C₃H₇]⁺ | Cleavage of C2-C3 bond | Base Peak (100%) |
| 42 | Alkyl cation | [C₃H₆]⁺ | Loss of H• from m/z 43 | Present |
| 41 | Alkyl cation | [C₃H₅]⁺ | Loss of H• from m/z 42 | Present |
| 29 | Ethyl cation | [C₂H₅]⁺ | Further fragmentation | Present |
| 27 | Alkyl cation | [C₂H₃]⁺ | Loss of H• from m/z 29 | Present |
In addition to the primary fragmentation ions, mass spectrometry can also reveal isotopic peaks. The most common isotopic peak is the M+1 peak , which appears one mass unit higher than the molecular ion (m/z 87 for this compound) docbrown.infodocbrown.infodocbrown.info. This peak arises from the natural abundance of the ¹³C isotope (approximately 1.1% of all carbon atoms) docbrown.infodocbrown.infodocbrown.infoweebly.com. For a molecule with six carbon atoms like this compound, there is a measurable probability that one of the carbon atoms is a ¹³C isotope docbrown.info.
Similarly, fragment ions can also exhibit corresponding M+1 peaks if they contain a ¹³C isotope. For instance, the base peak at m/z 43 ([C₃H₇]⁺) can have an associated peak at m/z 44 ([¹³C¹²C₂H₇]⁺), indicating the presence of a ¹³C isotope within that fragment docbrown.infodocbrown.info. The relative intensity of these M+1 peaks provides further evidence for the number of carbon atoms in the molecular ion and its fragments.
The fragmentation pattern of this compound, particularly the prominent m/z 43 base peak, is highly characteristic and helps differentiate it from other C₆H₁₄ isomers, which would exhibit different fragmentation patterns based on their unique branching and bond strengths vaia.comyoutube.com.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides crucial insights into the molecular structure, bonding, and conformational dynamics of chemical compounds. For this compound, these techniques are instrumental in characterizing its unique vibrational modes and understanding its behavior across different physical states.
While this compound itself is a structural isomer of hexane (B92381), its conformational isomers (rotamers) also influence its vibrational spectrum. Although direct detailed assignments for this compound's specific conformers are not extensively detailed in the provided snippets, studies on related compounds like 2,3-dinitro-2,3-dimethylbutane and 2,3-dichloro-2,3-dimethylbutane (B12835925) illustrate the significance of rotational isomerism in vibrational spectroscopy. For instance, 2,3-dinitro-2,3-dimethylbutane exists in both trans and gauche rotameric forms, which possess different symmetries (C₂h for trans and C₂ for gauche) and thus exhibit distinct IR and Raman activity. The trans conformer, having a center of symmetry, adheres to the rule of mutual exclusion, where IR-active modes are Raman-inactive and vice versa. psu.edursc.org Similarly, 2,3-dicyano-2,3-dimethylbutane shows distinct vibrational patterns for its trans and gauche rotamers, with the trans form being predominant in the solid state and both coexisting in solution. rsc.org These examples underscore that the vibrational spectrum of this compound would similarly reflect the presence and relative populations of its stable rotameric forms.
A summary of characteristic infrared absorption bands for this compound is presented in Table 1.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Notes |
| 2940 – 2880 | C-H Stretching | Strong absorption for CH₂ and CH₃ groups |
| 1480 – 1365 | C-H Deformation | Strong absorption, often a double peak |
| 1175 – 1140 | C-C Skeletal Vibration | Associated with C-(CH₃)₂ group |
| 840 – 790 | C-C Skeletal Vibration | Associated with C-(CH₃)₂ group |
The vibrational spectra of this compound, like other alkanes, can vary significantly depending on its physical phase (gas, liquid, or solid). This variation is primarily due to changes in conformational equilibria and intermolecular interactions. For this compound, both IR and Raman spectra are available across different phases, including vapor phase IR spectra. nih.govnist.gov
Studies on analogous compounds provide a clear illustration of these phase-dependent spectral changes. For 2,3-dinitro-2,3-dimethylbutane, IR spectra were recorded in the solid state (as Nujol mulls and KBr pressed-disc samples) and in various solutions (e.g., carbon tetrachloride, carbon disulfide, benzene). psu.edursc.org Raman measurements were also conducted. psu.edu It was observed that in the solid state, below a certain temperature, only the gauche-rotamer is present, whereas in solution, it exists as a rotameric mixture, with proportions varying by solvent (e.g., 42% gauche and 58% trans in carbon tetrachloride solution at 25 °C). psu.edursc.org Similarly, for 2,3-dichloro-2,3-dimethylbutane, infrared spectra in the gas phase, dilute solutions, and KBr-disk (solid state, including low-temperature measurements) revealed spectral simplifications in the gas phase and at lower solid-state temperatures, confirming the coexistence of trans-gauche isomers and their changing populations with phase and temperature. oup.com These findings suggest that this compound also undergoes conformational shifts with changes in phase, which are reflected in its vibrational spectra.
Advanced Spectroscopic Techniques for Combustion Intermediates
Advanced spectroscopic techniques play a vital role in identifying and characterizing transient intermediate species formed during the combustion and pyrolysis of hydrocarbons like this compound. These techniques are crucial for understanding complex reaction mechanisms in flame environments.
One such advanced approach involves the combination of photoionization molecular-beam mass spectrometry (PI-MBMS) and photoelectron photoion coincidence (PEPICO) spectroscopy. This method was utilized in a study of tetramethylethylene (TME) combustion in a laminar premixed low-pressure hydrogen flame. In this context, this compound (C₆H₁₄) was identified as one of the initial stable intermediate species formed early in the flame front, alongside other hydrocarbons such as 2-methyl-2-butene (B146552) and 3-methyl-1,2-butadiene. researchgate.net
Another sophisticated technique employed for in-situ detection of combustion intermediates is based on time-domain, resonance-enhanced multiphoton ionization via Rydberg states, followed by laser-induced plasma backscattering of microwaves. This non-intrusive method has been successfully demonstrated for selectively identifying 2,3-dimethylbut-2-ene transients within a complex 2,3-dimethylbut-2-ane flame environment. researchgate.netosti.gov
Furthermore, spectroscopic methods are applied to analyze the products of pyrolysis. In studies concerning the pyrolysis of waste tire powder, this compound was identified as a key component in the resulting pyrolysis oils through Detailed Hydrocarbon Analysis. Fourier Transform Infrared (FTIR) spectroscopy was also used to characterize these pyrolysis oils, revealing an increase in aromatic structures and a decrease in aliphatic components as pyrolysis temperature increased. ijhcum.net The pyrolysis of this compound itself primarily proceeds via H-abstraction reactions and subsequent unimolecular decomposition, leading to the significant formation of products like propene and methyl radicals. researchgate.net Mass spectrometry has also been used to analyze pyrolysis products, for instance, identifying this compound as a main product from the pyrolysis of triisopropylantimony. dtic.mil
Synthesis and Derivatization Strategies
Organic Synthesis Applications of 2,3-Dimethylbutane
This compound finds utility in organic synthesis primarily due to its stable, branched hydrocarbon structure. It is employed as a catalytic agent and a petrochemical additive nih.govinnexscientific.comnih.govwikipedia.org. As a component of high-octane fuels, its branched nature contributes to improved fuel performance nih.govuni.lu. Beyond its role in fuel, this compound serves as a reference compound for calibrating analytical instruments in laboratories, aiding in the accurate analysis of hydrocarbon behavior nih.gov.
In specific chemical transformations, this compound can undergo hydrogenolysis, a reaction where carbon-carbon bonds are cleaved by hydrogen. This process, when carried out over supported catalysts such as ruthenium, nickel, cobalt, and iron, leads to the formation of smaller hydrocarbons, predominantly methane (B114726) nih.gov. The compound's reactivity in free radical reactions is also notable; for instance, the chlorination of this compound yields different ratios of monochlorinated products depending on the solvent used, highlighting the influence of solvent effects on these reactions uni.lu. It is also recognized as a branched saturated hydrocarbon valuable for proteomics research innexscientific.comnih.govwikipedia.org.
Synthetic Pathways to this compound Derivatives
The derivatization of this compound or related precursors allows for the creation of more complex molecules with distinct functionalities.
The synthesis of 2,3-dimethyl-2-nitro-3-nitroso-butane generally involves the reaction of this compound with nitric acid or other nitrating agents, followed by subsequent nitrosation reactions uni.lu. This process introduces both nitro (-NO2) and nitroso (-NO) functional groups onto the butane (B89635) backbone, leading to a compound with specific reactivity.
Meso-2,3-dimethyl-butanedioic acid, also known as meso-2,3-dimethylsuccinic acid, can be synthesized through various methods. These include the oxidation of corresponding alkenes or the treatment of this compound with suitable oxidizing agents nih.gov. This diacid is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers nih.gov. It has been utilized in the preparation of compounds such as meso-1,4-diiodo-2,3-dimethylbutane, selenoacetal with an erythro-configured CHMe-CHMe fragment, and erythro-4-acetoxy-2,3-dimethylbutan-1-ol americanelements.com. While it can be obtained as a racemic mixture, enantioselective syntheses of its precursors or resolution of the racemic mixture are also documented chem960.com.
This compound-2,3-diol, commonly known as Pinacol (B44631), is a significant vicinal diol. Several synthetic routes exist for its preparation:
Reductive Coupling of Carbonyl Compounds: One of the most effective methods involves the reductive homo-coupling of carbonyl compounds, particularly acetone (B3395972), using metal reagents. Examples of such reagents include magnesium amalgam, aluminum amalgam, sodium, and sodium amalgam epa.govfishersci.comcenmed.comfishersci.com. A classic procedure involves the reduction of dry acetone with magnesium activated by mercuric chloride in dry benzene (B151609) cenmed.com.
Oxidation of Alkenes: this compound-2,3-diol can also be prepared by reacting 2,3-dimethylbutenes with oxygen or oxygen-containing gas in the presence of water at temperatures ranging from 40 to 180°C nih.gov. Another method involves passing 2,3-dimethylbutene and hydrogen peroxide separately into formic acid at 50-70°C uni.lu. The catalyzed addition of hydrogen peroxide to tetramethylethylene also furnishes pinacol fishersci.com.
The synthesis of pinacol from acetone via reductive coupling can be summarized as follows:
| Reactants | Catalyst/Conditions | Product |
| Acetone (CH₃COCH₃) | Mg(Hg), dry ether, then aq. acid | This compound-2,3-diol |
The 1,2-diazetidine core, a four-membered heterocyclic ring system, can be constructed using derivatives of this compound. A notable approach involves a multicomponent reaction utilizing N,N′-(this compound-2,3-diyl)bis(hydroxylamine), arylglyoxals, and Meldrum's acid nih.govnih.govnih.govuni.lu. This methodology represents a significant advancement, being described as the first example of assembling a 1,2-diazetidine moiety based on vicinal bis(hydroxylamines) nih.gov. A distinctive feature of this method is the application of acetonitrile (B52724) as a solvent nih.gov.
Furthermore, the oxidation of this compound-2,3-bis(hydroxylamines) with oxidizing agents such as bromine or sodium periodate (B1199274) in an aqueous solution can lead to the formation of 3,3,4,4-tetramethyl-1-1,2-diazetine-1,2-dioxide, which can subsequently be reduced to the diazetidine wikipedia.org. This highlights the importance of the bis(hydroxylamine) derivative as a key intermediate in the construction of this heterocyclic system.
Reaction Mechanisms and Kinetics
Catalytic Reactions Involving 2,3-Dimethylbutane
Catalysts play a pivotal role in mediating the transformation of this compound into other valuable hydrocarbons through processes such as isomerization, cracking, and dehydrogenation.
Alkane isomerization is a critical process in the petroleum industry for enhancing the octane (B31449) number of gasoline. This compound is a desirable product of the hydroisomerization of linear alkanes like n-hexane due to its high octane rating. This reaction is typically carried out using bifunctional catalysts that possess both acidic and metallic sites. ajol.info
The mechanism over solid acid catalysts generally involves the formation of a carbenium ion. ajol.info The reaction proceeds through several elementary steps, including dehydrogenation of the alkane on a metal site to form an alkene, protonation of the alkene on an acid site to create a carbenium ion, isomerization of the carbenium ion, and subsequent deprotonation and hydrogenation back to a branched alkane. ajol.infotudelft.nl Zeolites, such as H-ZSM-22 and Hβ, loaded with noble metals like platinum or non-noble metals like nickel, are commonly employed as catalysts. researchgate.net For instance, a Ni-heteropoly acid/zeolite β (Ni-HTA/Hβ) catalyst has shown high selectivity for producing multi-branched isoalkanes, including this compound, from n-hexane. researchgate.net Under optimized conditions, this catalyst achieved an isoalkane yield of 79.8%, with the combined content of 2,2-dimethylbutane and this compound reaching up to 19.2%. researchgate.net
The choice of catalyst and reaction conditions significantly influences the product distribution. Low temperatures are thermodynamically favorable for the formation of multi-branched isomers like this compound, but strong acid catalysts are required to achieve sufficient activity.
| Catalyst | n-Hexane Conversion (%) | Isoalkane Selectivity (%) | Multi-branched Isoalkane Content (%) | Reference |
|---|---|---|---|---|
| Ni-HTA/Hβ | 80.7 | 98.9 | 19.2 (2,2-DMB + 2,3-DMB) | researchgate.net |
| Pt/Sulfated Zirconia | 17 | ~98 | Dibranched/monobranched ratio of 0.23 |
Catalytic cracking of alkanes is another fundamental process in petroleum refining. The cracking of this compound has been studied over various aluminosilicate catalysts, including HY, amorphous silica-alumina, and HZSM-5, at elevated temperatures. osti.gov
The reaction mechanism is highly dependent on the catalyst's pore structure and acidity. On HZSM-5, which has narrow pores, the cracking is initiated by protonation at Brønsted acid sites, followed by monomolecular pathways. osti.gov Bimolecular chain reactions involving hydride transfer are restricted within the zeolite's channels. osti.gov In contrast, on catalysts with larger pores like HY and amorphous silica-alumina, while initiation also occurs at Brønsted sites, the reaction is accelerated by a chain process that takes place at Lewis acid sites generated from the adsorption of product olefins. osti.gov
The products of this compound cracking are not simply those expected from simple C-C bond scission. For example, cracking at 400°C over a zeolite catalyst yielded a mixture of hydrocarbons, including isobutane (38.4 mol%), propane (24.8 mol%), and ethene (13.8%), rather than just propane and propene. chempedia.info
| Product | Mole % | Reference |
|---|---|---|
| Isobutane | 38.4 | chempedia.info |
| Propane | 24.8 | chempedia.info |
| Ethene | 13.8 | chempedia.info |
| Ethane | 3.7 | chempedia.info |
| Butane (B89635) (isomer not specified) | 4.2 | chempedia.info |
Dehydrogenation reactions convert alkanes into more reactive and valuable alkenes and dienes. wikipedia.org Industrially, dienes can be prepared by the high-temperature catalytic dehydrogenation of alkanes over catalysts such as chromium oxide/aluminum oxide (Cr₂O₃/Al₂O₃). studfile.net Through this process, this compound can be converted to corresponding dienes. The reverse reaction, the catalytic hydrogenation of 2,3-dimethyl-2-butene, readily yields this compound. doubtnut.comyoutube.com
Recent advancements have focused on the palladium(II)-catalyzed sequential dehydrogenation of aliphatic acids to form conjugated dienes. nih.gov While this specific method has not been detailed for this compound itself, it represents a modern approach to diene synthesis that could be conceptually applied. nih.gov The dehydrogenation of alkanes is highly endothermic and typically requires temperatures of 500°C or higher to proceed. wikipedia.org
Pyrolysis and Thermal Decomposition Kinetics
In the absence of a catalyst, this compound can undergo thermal decomposition, or pyrolysis, at high temperatures. The kinetics and mechanisms of this process, as well as those of related compounds, provide insight into bond dissociation energies and reaction pathways.
The pyrolysis of this compound involves the breaking of C-C and C-H bonds to form smaller radical species, which then participate in a complex series of propagation and termination steps. Experimental studies on the pyrolysis of hexane (B92381) isomers, including this compound, have shown that the molecular structure significantly influences the pyrolysis reactivity. researchgate.net At atmospheric pressure, the pyrolysis of this compound leads to a variety of smaller hydrocarbon products. researchgate.net The primary initiation step is the scission of the central C-C bond, which is the weakest bond in the molecule, to form two isopropyl radicals.
The thermal decomposition of 2,3-epoxy-2,3-dimethylbutane (also known as tetramethyloxirane) has been studied in the gas phase at temperatures between 388 and 456°C. rsc.org The decomposition proceeds via three competing, homogeneous, first-order, non-radical reactions. rsc.orgrsc.org The initial step involves the fission of either a C-C or a C-O bond in the epoxide ring, forming a short-lived biradical intermediate. rsc.org This intermediate can then rearrange or decompose to yield the observed products. rsc.org
The three primary reaction pathways produce:
3,3-Dimethylbutan-2-one (pinacolone)
Propene and acetone (B3395972)
2,3-Dimethylbut-3-en-2-ol rsc.orgrsc.org
From a kinetic standpoint, the most favorable process is the formation of 2,3-dimethylbut-3-en-2-ol. rsc.orgrsc.org However, under thermodynamic control, the most abundant product is 3,3-dimethylbutan-2-one. rsc.orgrsc.org The regioselectivity of the decomposition is observed to decrease with increasing temperature and decreasing pressure. rsc.orgrsc.org
| Reaction Product(s) | Log₁₀(A / s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|
| 3,3-Dimethylbutan-2-one | 13.83 ± 0.43 | 237.2 ± 5.7 | rsc.org |
| Propene + Acetone | 14.77 ± 0.76 | 247.8 ± 10.0 | rsc.org |
| 2,3-Dimethylbut-3-en-2-ol | 10.88 ± 0.65 | 198.7 ± 8.6 | rsc.org |
Oxidation and Combustion Chemistry
The oxidation and combustion of this compound involve a complex series of reactions that are fundamental to understanding its behavior as a fuel component. These processes are characterized by the interaction of the alkane with various oxidizing species, particularly at elevated temperatures.
The hydroxyl radical (•OH) is a primary oxidant in atmospheric and combustion chemistry. The reaction between this compound and •OH radicals is a key initiation step in its atmospheric degradation and low-temperature combustion. This reaction typically proceeds via hydrogen abstraction, where the •OH radical removes a hydrogen atom from the this compound molecule to form water and a dimethylbutyl radical.
The structure of this compound offers two types of hydrogen atoms for abstraction: primary (1°) hydrogens on the four methyl groups and tertiary (3°) hydrogens at the 2 and 3 positions. The tertiary C-H bonds are weaker and therefore more susceptible to abstraction.
Studies have determined the rate coefficients for the reaction of •OH radicals with various alkanes. For this compound, experimental values have been found to be higher than those predicted by some structure-activity relationship (SAR) models, indicating a need for a more refined understanding of the oxidation chemistry of branched alkanes.
At high temperatures, such as those found in combustion engines, the reactions of this compound with hydrogen atoms and molecular oxygen become dominant. The oxidation of this compound has been studied by introducing it into slowly reacting mixtures of hydrogen and oxygen at temperatures around 480 °C.
Under these conditions, the initiation reactions include the attack of hydrogen atoms (H•) and hydroperoxyl radicals (HO₂•) on the this compound molecule. The primary reaction pathways involve hydrogen abstraction to form dimethylbutyl radicals. The subsequent reactions of these radicals with oxygen drive the combustion process.
Arrhenius parameters have been suggested for the attack of HO₂• at the tertiary C-H bond in this compound.
Kinetic modeling is a crucial tool for simulating the complex chemical processes that occur during the oxidation of hydrocarbons like this compound. These models consist of a large set of elementary reactions with their corresponding rate constants. While comprehensive kinetic models specifically for this compound are less common in the literature compared to its alkene counterpart, 2,3-dimethyl-2-butene, general mechanisms for alkane oxidation are applicable.
The development of predictive kinetic models for hexane isomers faces challenges, including the accurate determination of thermodynamic and kinetic parameters for a vast number of intermediates and reactions. Automated reaction mechanism generation software is often employed to construct these detailed models. These models are essential for predicting combustion phenomena such as ignition delay and flame speed. For branched alkanes like this compound, key reaction pathways at low temperatures include the formation of peroxy radicals (ROO•) and their isomerization into hydroperoxyalkyl radicals (•QOOH), which are critical for autoignition.
The combustion of this compound produces a wide array of stable and radical intermediates. The initial dimethylbutyl radicals formed from hydrogen abstraction can undergo several reaction pathways, including decomposition (β-scission) and reaction with oxygen.
Major initial products observed in studies of this compound oxidation include:
Propene
2,3-Dimethylbut-1-ene
2,3-Dimethylbut-2-ene
2-Methylbut-2-ene
Additionally, oxygenated intermediates are formed, such as the O-heterocyclic compounds 2,2,3-trimethyl-oxetane and tetramethyloxirane. The selective identification of transient species like 2,3-dimethylbut-2-ene has been achieved in complex this compound flame environments using advanced spectroscopic techniques. The distribution of these intermediates is highly dependent on factors such as temperature, pressure, and the fuel-to-air ratio.
| Product Category | Example Intermediates |
| Alkenes | Propene, 2,3-Dimethylbut-1-ene, 2,3-Dimethylbut-2-ene, 2-Methylbut-2-ene |
| Alkanes | Methane |
| O-Heterocycles | 2,2,3-Trimethyl-oxetane, Tetramethyloxirane |
Halogenation Reactions
Halogenation of this compound typically proceeds via a free-radical mechanism, initiated by light or heat. This reaction involves the substitution of hydrogen atoms with halogen atoms.
The reaction of this compound with bromine (Br₂) in the presence of light leads to monobrominated and subsequently dibrominated products. The reaction is initiated by the homolytic cleavage of the Br-Br bond to form two bromine radicals (Br•).
A bromine radical then abstracts a hydrogen atom from this compound. Abstraction of a tertiary hydrogen is favored due to the lower bond dissociation energy and the greater stability of the resulting tertiary radical. This leads to the major monobrominated product, 2-bromo-2,3-dimethylbutane.
Monobromination: C₆H₁₄ + Br₂ --(light)--> C₆H₁₃Br + HBr
Further reaction of the monobrominated product with bromine can yield a dibrominated product. The reaction proceeds through a similar radical mechanism.
| Reaction Stage | Major Product(s) |
| Monobromination | 2-Bromo-2,3-dimethylbutane |
| Dibromination | Dibrominated derivatives of this compound |
Mechanism of Monobrominated Product Formation
The monobromination of this compound with bromine (Br₂) in the presence of ultraviolet (UV) light or heat proceeds through a free-radical chain reaction mechanism. This mechanism is characterized by three distinct stages: initiation, propagation, and termination. The high selectivity of this reaction, favoring the substitution of a tertiary hydrogen atom, is a key feature that can be explained by the principles of radical stability and reaction kinetics.
Initiation:
The reaction is initiated by the homolytic cleavage of the bromine-bromine bond in the Br₂ molecule, a process that requires an input of energy, typically from UV light or heat. This cleavage results in the formation of two highly reactive bromine radicals (Br•), each with an unpaired electron.
Propagation:
The propagation stage consists of a series of self-sustaining steps that generate the product and regenerate a radical to continue the chain reaction.
Step 2: Halogenation. The newly formed alkyl radical reacts with a molecule of Br₂ to form the monobrominated product and a new bromine radical. This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain reaction.
The stability of the alkyl radical intermediate is a crucial factor in determining the major product. The order of stability for free radicals is tertiary > secondary > primary. This stability trend is attributed to the electron-donating inductive effect of alkyl groups and hyperconjugation, which delocalizes the unpaired electron and stabilizes the radical. In the case of this compound, the formation of the 2,3-dimethyl-2-butyl radical (a tertiary radical) is significantly more favorable than the formation of the 2,3-dimethyl-1-butyl radical (a primary radical).
Termination:
The chain reaction is terminated when two radicals combine to form a stable, non-radical molecule. This can occur in several ways, including the combination of two bromine radicals, an alkyl radical and a bromine radical, or two alkyl radicals. These termination steps are relatively infrequent compared to the propagation steps as long as the concentration of reactants is high.
Kinetics and Selectivity:
The high selectivity of bromination for tertiary C-H bonds is a direct consequence of the kinetics of the hydrogen abstraction step. This step is endothermic for bromination, meaning the transition state resembles the products (the alkyl radical and HBr). According to the Hammond Postulate, for an endothermic reaction, the transition state is closer in energy and structure to the products. Therefore, the factors that stabilize the alkyl radical product, such as hyperconjugation and inductive effects, also stabilize the transition state leading to its formation.
The energy difference between the transition states for the formation of the tertiary and primary radicals is significant in bromination, leading to a much faster rate of abstraction for the tertiary hydrogen. In contrast, the hydrogen abstraction step in chlorination is exothermic, and the transition state resembles the reactants. Consequently, the energy difference between the transition states for the formation of different radicals is smaller, making chlorination less selective.
The relative rates of abstraction of tertiary versus primary hydrogens by a bromine radical are often cited to be in the range of 1600:1. This high degree of selectivity ensures that the monobromination of this compound yields almost exclusively 2-bromo-2,3-dimethylbutane.
Interactive Data Table: Relative Reactivity of C-H Bonds in Radical Bromination
| Type of C-H Bond | Relative Rate of Abstraction by Br• |
| Primary (1°) | 1 |
| Secondary (2°) | 82 |
| Tertiary (3°) | 1600 |
This table illustrates the significant preference for the abstraction of tertiary hydrogens over secondary and primary hydrogens in free-radical bromination reactions.
Detailed Research Findings:
Studies on the kinetics of free-radical halogenation have provided quantitative data to support the observed selectivity. The activation energy for the abstraction of a tertiary hydrogen by a bromine radical is significantly lower than that for a primary hydrogen. This difference in activation energy is the primary reason for the vast difference in reaction rates.
Theoretical and Computational Chemistry
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are instrumental in determining the fundamental molecular properties of 2,3-dimethylbutane (CID 6589), including its geometry, electronic structure, and energetic characteristics of various conformations. The molecule can exist in different conformations, notably trans and gauche forms, which arise from rotations around the central carbon-carbon bond researchgate.net. While the trans-conformation is planar, studies indicate that liquid this compound predominantly consists of gauche-conformations, accounting for approximately 77% of the liquid's composition researchgate.net.
Beyond conformational analysis, quantum chemical modeling has been applied to study the dehydration of this compound-2,3-diol (CID 123390). Semiempirical methods, such as MOPAC2009 and RM1, have been utilized for geometry optimization and the calculation of key energetic parameters, including heats of formation, electron energy, core-core repulsion energy, dipole moment, and ionization potential semanticscholar.org. These calculations provide a detailed understanding of the energetic landscape and structural changes during such transformations semanticscholar.org. The ab initio quantum chemistry model RHF/6-311++G//RMP2(FC)/6-311G has been shown to be effective in calculating structural and electronic properties of aliphatic alkane molecules, including this compound, where the introduction of alkyl groups significantly influences molecular geometries and electron distributions acs.org.
Table 1: Selected Computed Properties for this compound
| Property Name | Value | Unit | PubChem CID |
| Molecular Weight | 86.18 | g/mol | 6589 nih.gov |
| XLogP3 | 3.4 | - | 6589 nih.gov |
| Vapor Density | 3 | (vs air) | 6589 sigmaaldrich.com |
| Vapor Pressure | 4.54 | psi (25.0 °C) | 6589 sigmaaldrich.com |
| Boiling Point | 58 | °C | 6589 sigmaaldrich.com |
| Melting Point | -129 | °C | 6589 sigmaaldrich.com |
| Density | 0.662 | g/mL at 25 °C | 6589 sigmaaldrich.com |
Non-Rigid Group Theory Applications to this compound
Non-rigid group theory (NRG) is a specialized area of group theory that addresses the symmetry of molecules exhibiting large amplitude motions, such as the internal rotations of methyl groups in this compound. For this compound, the non-rigidity primarily stems from the torsion of its methyl groups, assuming relatively low barriers to rotation kg.ac.rs.
Researchers have determined that the structure of the full non-rigid group (f-NRG) of this compound is isomorphic to the semidirect product of four copies of the cyclic group Z3 by the cyclic group Z2, denoted as (Z3×Z3×Z3×Z3):Z2 scirp.org, scirp.org, kg.ac.rs, researchgate.net. This group has a substantial order of 162, encompassing 54 conjugacy classes and, consequently, 54 irreducible characters kg.ac.rs, researchgate.net. The computation of the character table for this complex group is often performed using specialized software packages like GAP kg.ac.rs, researchgate.net.
The application of non-rigid group theory to molecules like this compound is crucial for various fields, including the rovibronic spectroscopy of molecules with large amplitude motions, the study of chemical reactions, dynamic stereochemistry, and the analysis of weakly-bound van der Waals complexes kg.ac.rs.
Computational Studies of Reaction Energy Profiles and Kinetics
Computational methods are extensively employed to investigate the energy profiles and kinetics of reactions involving this compound and its derivatives. For instance, the thermal decomposition kinetics of 2,3-epoxy-2,3-dimethylbutane have been thoroughly studied using Density Functional Theory (DFT), Transition State Theory (TST), and Rice-Ramsperger-Kassel-Marcus (RRKM) theory uhasselt.be, rsc.org, rsc.org, researchgate.net, dntb.gov.ua. These studies have provided detailed energy profiles, kinetic rate constants, and branching ratios under varying conditions uhasselt.be, rsc.org, rsc.org.
From a kinetic perspective, the decomposition of 2,3-epoxy-2,3-dimethylbutane (PubChem CID: 11000626, for 2,3-epoxy-2,3-dimethylbutane) into 2,3-dimethylbut-3-en-2-ol (PubChem CID: 11500) is identified as the most kinetically favorable process uhasselt.be, rsc.org, rsc.org. Conversely, under thermodynamic control, the most abundant product is 3,3-dimethylbutan-2-one (PubChem CID: 11210) uhasselt.be, rsc.org, rsc.org. The regioselectivity of this decomposition has been observed to decrease with increasing temperatures and decreasing pressures rsc.org.
Computational studies have also shed light on the mechanisms of other reactions. For example, the [4+2]-cycloaddition reaction between 2,3-dimethylbuta-1,3-diene (CID 10996) and methyl acrylate (B77674) (CID 6580) has been investigated using quantum chemical modeling researchgate.net. These studies suggest a two-step mechanism, with the calculated activation parameters showing good agreement with experimental data researchgate.net. Similarly, the dehydration of this compound-2,3-diol (CID 123390) has been modeled as a two-stage process semanticscholar.org.
Furthermore, DFT investigations have explored the chemical reactivity of the S C S···Cl complex (carbon disulfide, CID 6348; chlorine atom, CID 24653) towards this compound (CID 6589). These studies reveal a significant tertiary selectivity for hydrogen abstraction in this reaction, a notable contrast to the less selective reaction with a free chlorine atom acs.org.
Density Functional Theory (DFT) in Catalyst Design and Reaction Studies
Density Functional Theory (DFT) is a powerful computational tool extensively utilized in the design of catalysts and the investigation of reaction mechanisms involving this compound (CID 6589) and related hydrocarbons acs.org, univ-lille.fr, acs.org, researchgate.net, ustc.edu.cn. DFT calculations provide crucial insights into the electronic structure, bonding, and energetic aspects of catalytic processes.
In the context of catalyst design, DFT has been applied to develop selective catalyst systems for the dehydrogenation of this compound univ-lille.fr, sigmaaldrich.com. This involves understanding the interactions between the reactant molecule and the catalyst surface at a molecular level to optimize catalytic activity and stability. The "catalysis by design" strategy often incorporates surface organometallic chemistry (SOMC) principles, where DFT aids in understanding elementary steps and designing suitable organometallic precursors acs.org.
Beyond catalyst design, DFT is instrumental in elucidating reaction mechanisms. For example, DFT calculations have been employed to investigate the chemical reactivity and tertiary selectivity in the photochlorination of this compound in the presence of the S C S···Cl complex acs.org, acs.org. These studies demonstrate how DFT can predict and explain the regioselectivity of reactions based on the electronic and steric properties of intermediates and transition states acs.org.
DFT calculations also contribute to understanding C-H bond activation processes by various catalysts ustc.edu.cn. The detailed analysis of chiral binding pockets in new catalysts using DFT has revealed attractive non-covalent interactions that guide enantioselective folding, highlighting the role of computational chemistry in asymmetric catalysis researchgate.net. Furthermore, DFT has been used to study the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, providing a theoretical framework for understanding the energy barriers and reaction pathways uhasselt.be, rsc.org, rsc.org, researchgate.net, dntb.gov.ua.
Environmental Chemistry and Atmospheric Impact
Role as a Volatile Organic Compound (VOC)
2,3-Dimethylbutane is characterized as a colorless, flammable, and volatile hydrocarbon liquid. ontosight.aigazfinder.com Its volatility classifies it as a volatile organic compound (VOC), which means it readily evaporates into the atmosphere at ambient temperatures. ontosight.aichemicalbook.com The Environmental Protection Agency (EPA) regulates the release of this compound into the environment due to its classification as a VOC and its potential to contribute to air pollution. ontosight.ai
Contribution to Ozone Formation and Smog
Tropospheric ozone, a secondary air pollutant, is formed through complex photochemical reactions involving VOCs and nitrogen oxides (NOx) in the presence of sunlight. aaqr.orgsdu.edu.cn this compound, as a VOC, participates in these atmospheric reactions. Its contribution to ozone formation occurs primarily through its role in the oxidation of nitric oxide (NO) to nitrogen dioxide (NO2) by peroxy radicals (HO2 and RO2 radicals), which are key intermediates in the ozone production cycle. sdu.edu.cn
Emission Sources and Environmental Fate in Petroleum Refineries
This compound is a component used in high-octane fuels and is also utilized in the petroleum industry for the production of other chemicals. ontosight.aichemicalbook.com Consequently, its primary emission sources include gasoline vapor emissions, automobile exhaust, and biomass combustion. chemicalbook.com Petroleum refineries are particularly significant industrial sources of this compound emissions. ebi.ac.uknih.govsdu.edu.cnresearchgate.netwho.int
The environmental fate of this compound, once released into the atmosphere, involves its participation in photochemical reactions that lead to the formation of secondary pollutants like ozone.
VOC Composition in a Petroleum Refinery (Example Data)
| Refinery Area | Dominant VOCs (by percentage) |
| Refining Area | 2-methylpentane (B89812) (17.6%), This compound (15.4%), 3-methylpentane (B165638) (7.7%) (as major C5-C6 alkanes within total VOCs) ebi.ac.uknih.gov |
| Basic Chemical Area | p-diethylbenzene (9.3%), 2-methylpentane (8.1%), m-diethylbenzene (6.8%) (total hazard ratio highest due to total VOC concentration) ebi.ac.uknih.gov |
| Wastewater Treatment Area | 2-methylpentane (20.9%), This compound (11.4%), 3-methylpentane (6.5%) ebi.ac.uknih.gov |
Health Risk Assessment Related to Exposure
Exposure to this compound is subject to health risk assessments due to its classification as a hazardous substance. scbt.com These assessments evaluate the potential for adverse health outcomes from exposure to VOCs, including this compound, particularly in occupational settings such as petroleum refineries. Methodologies from organizations like the US Environmental Protection Agency (US EPA) and the American Conference of Governmental Industrial Hygienists (ACGIH) are employed for this purpose. ebi.ac.uknih.gov
Studies assessing the health risks to refinery workers exposed to VOCs have indicated significant findings. For instance, total cancer risks and occupational exposure risks in certain areas of petroleum refineries, such as the basic chemical and refining areas, have been found to be high, suggesting a definite cancer threat to workers in these environments. ebi.ac.uknih.gov The assessment of health risks is a complex process, and improving the accuracy of VOC concentration measurements is crucial for advancing the reliability of such evaluations. nih.gov
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,3-dimethylbutane relevant to experimental design?
- Answer: this compound (C₆H₁₄, MW 86.18 g/mol) is a branched alkane with a boiling point of 58°C and melting point of -129°C . Its low polarity and high volatility make it suitable for gas-phase studies, such as pyrolysis or combustion experiments. The branched structure (four methyl groups) influences steric effects in reactions and stability of intermediates . Use high-purity samples (≥98%) to minimize impurities affecting kinetic studies .
Q. How can this compound be synthesized for laboratory use?
- Answer: Common methods include:
- From alkenes: React 2-butene with LiCu(CH₃)₂ (Gilman reagent) to substitute methyl groups at C2 and C3 positions .
- From haloalkanes: Perform nucleophilic substitution using tert-butyl halides with Grignard reagents (e.g., CH₃MgBr) under anhydrous conditions .
- Catalytic hydrogenation: Reduce 2,3-dimethyl-1,3-butadiene using H₂ and a palladium catalyst .
Q. What safety protocols are critical when handling this compound?
- Answer:
- Storage: Keep in tightly sealed, explosion-proof containers away from oxidizers (e.g., peroxides, chlorates) and ignition sources .
- Handling: Use grounded metal containers during transfers to prevent static discharge. Ensure ventilation (≥10 air changes/hour) to avoid vapor accumulation .
- Health hazards: Prolonged exposure may cause CNS depression or kidney toxicity. Use PPE (gloves, goggles) and monitor airborne concentrations via gas chromatography .
Advanced Research Questions
Q. Why does this compound produce higher benzene levels during pyrolysis compared to linear hexanes?
- Answer: The branched structure favors β-scission of 2,3-dimethyl-1-butyl radicals (XC6-1), generating propargyl radicals (C₃H₃), a key benzene precursor. Rate of production analysis (ROP) shows ~95% of C₃H₆ originates from these pathways, leading to elevated C₆H₆ yields . In contrast, linear hexanes predominantly form ethylene via H-abstraction by H-atoms .
Q. How does the molecular structure of this compound influence its radical chemistry in combustion?
- Answer: The four methyl groups stabilize tertiary carbon radicals, promoting CH₃ radical formation over H-atoms during pyrolysis. This shifts H-abstraction dominance to CH₃ radicals (reactions R39/R40), unlike linear isomers where H-atoms dominate . Sensitivity analysis of laminar burning velocity (LBV) shows reduced reactivity with oxidizers due to steric hindrance in branching .
Q. What experimental methods resolve contradictions in reported kinetic data for this compound oxidation?
- Answer: Discrepancies arise from isomer-specific reactivity. Use:
- Shock tube studies to isolate high-temperature pathways (800–1200 K).
- Laser-induced fluorescence (LIF) to quantify CH₃ and H radical concentrations.
- Computational modeling (e.g., DFT or Master Equation Analysis) to validate pressure-dependent rate constants .
Q. How does this compound interact with chlorinating agents compared to other branched alkanes?
- Answer: In chlorinations with N-chloro-N-tert-butylacetamide, primary hydrogens in this compound show reduced reactivity (relative rate ~0.15 vs. n-hexane) due to steric shielding by adjacent methyl groups. This contrasts with less hindered systems (e.g., 2,2-dimethylbutane), where reactivity is higher .
Methodological Guidance
Q. What analytical techniques are optimal for quantifying this compound in complex mixtures?
- Answer:
- GC-MS: Use a nonpolar column (e.g., DB-5MS) with electron ionization (EI) for separation and identification (m/z 86 for molecular ion).
- NMR: ¹³C NMR distinguishes isomers via chemical shifts (e.g., δ 22–25 ppm for tertiary carbons) .
- FTIR: Monitor C-H stretching (2800–3000 cm⁻¹) and bending (1450–1480 cm⁻¹) for functional group analysis .
Q. How to design experiments assessing neurotoxic effects of this compound?
- Answer:
- In vitro: Expose neuronal cell lines (e.g., SH-SY5Y) to vapors (5–50 ppm) and measure apoptosis via caspase-3 assays.
- In vivo: Use rodent models (e.g., Sprague-Dawley rats) with controlled inhalation chambers. Monitor behavioral changes (open-field test) and histopathology of kidney/neuronal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
